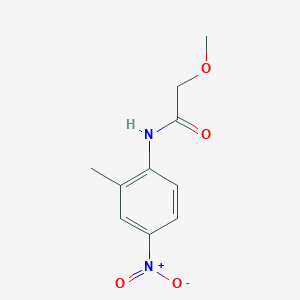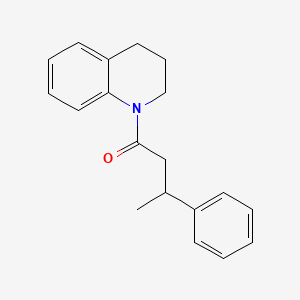![molecular formula C13H14F3N3O4 B3979227 N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3979227.png)
N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline, also known as MTX-211, is a synthetic compound used in scientific research. It belongs to the class of anilines and is known for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and folding of other proteins. By inhibiting HSP90, this compound disrupts the function of various proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various proteins involved in cancer cell growth and survival. Additionally, this compound has been found to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its specificity for HSP90, which allows for targeted inhibition of cancer cell growth. However, one limitation is the potential for off-target effects, which may affect the function of other proteins.
Zukünftige Richtungen
There are several future directions for research involving N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline. One potential area of study is the development of combination therapies involving this compound and other cancer drugs. Additionally, further research is needed to determine the optimal dosage and administration of this compound in cancer treatment. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Conclusion
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent in cancer treatment. Its specificity for HSP90 allows for targeted inhibition of cancer cell growth, and it has minimal toxicity in normal cells. Further research is needed to determine the optimal use of this compound in cancer treatment and to explore its potential use in other diseases.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)anilino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O4/c14-13(15,16)9-1-2-10(11(7-9)19(21)22)17-8-12(20)18-3-5-23-6-4-18/h1-2,7,17H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXACEAEXXQZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979144.png)
![5-(4-acetyl-1-piperazinyl)-N-[1-(1-adamantyl)ethyl]-2-nitroaniline](/img/structure/B3979150.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B3979165.png)

![3-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}-N-pyridin-3-ylbenzamide](/img/structure/B3979178.png)
![3-(4-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3979181.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-isobutyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979185.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3979195.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3979209.png)

![1-{3-[bis(2-hydroxyethyl)amino]propyl}-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B3979222.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3979228.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B3979242.png)